D-Mannose-1,6-13C2

Metabolic Flux Analysis Glycoprotein Biosynthesis CHO Cell Bioprocessing

Metabolic flux studies require tracers that distinguish intact pathway transfer from catabolic breakdown. D-Mannose-1,6-13C2 is a dual 13C-labeled isotopologue with 99 atom % enrichment at C1 and C6, functioning as a molecular backbone integrity sensor for quantitative LC-MS and NMR workflows. • Binary readout: +2 Da confirms intact hexose incorporation into glycoproteins; +1 Da quantifies glycolytic scrambling • Enables flux partitioning at the mannose-6-phosphate branch point between glycosylation and glycolysis • Reduces NMR spectral overlap vs. uniform labeling for high-mannose glycan structural analysis Supplied as a research reagent with guaranteed isotopic enrichment; not for diagnostic or therapeutic use.

Molecular Formula ¹³C₂C₄H₁₂O₆
Molecular Weight 182.14
Cat. No. B1161255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-1,6-13C2
Molecular Formula¹³C₂C₄H₁₂O₆
Molecular Weight182.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-1,6-13C2 Specifications and Properties


D-Mannose-1,6-13C2 is a stable isotope-labeled monosaccharide analog of D-Mannose, wherein the carbon atoms at the C1 and C6 positions are selectively substituted with the non-radioactive 13C isotope . The compound is supplied with a guaranteed isotopic enrichment of 99 atom % 13C at the specified positions, ensuring high tracer fidelity in quantitative analytical workflows . Its molecular formula is ¹³C₂C₄H₁₂O₆, corresponding to a molecular weight of 182.14 g/mol, which represents a +2 Da mass shift relative to the unlabeled parent compound . As a site-specifically labeled isotopologue, this compound serves as a specialized research reagent primarily employed for metabolic flux analysis, glycoprotein biosynthesis tracking, and structural elucidation using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) . The product is intended exclusively for research and development applications and is not approved for diagnostic, therapeutic, or human consumption purposes .

Why Generic 13C-Mannose Fails vs. D-Mannose-1,6-13C2


Isotopically labeled D-Mannose compounds are not functionally interchangeable for rigorous metabolic and structural investigations. The specific spatial arrangement of 13C atoms within the hexose scaffold directly determines which metabolic branch points can be resolved, which NMR signals are decongested, and which mass isotopomer distributions can be uniquely interpreted . Uniformly labeled D-Mannose-UL-13C6 provides maximum mass shift but obscures the fate of individual carbon atoms due to complete isotopic scrambling across all positions, rendering it suboptimal for pathway-specific flux deconvolution . Conversely, single-position labels such as D-Mannose-1-13C or D-Mannose-6-13C enable carbon-specific tracking but fail to report on skeletal integrity, as the loss of a single label cannot distinguish between intact metabolite transfer and catabolic breakdown followed by resynthesis . D-Mannose-1,6-13C2 occupies a strategically differentiated position: the dual-label spanning the C1 and C6 termini functions as a molecular "backbone integrity sensor," enabling simultaneous quantification of direct glycoprotein incorporation versus glycolytic scrambling in a single analytical readout . The evidence presented in Section 3 substantiates these differential capabilities with explicit quantitative and methodological comparisons.

D-Mannose-1,6-13C2 Isotopologue Comparisons


Glycosylation Integrity: Dual vs. Uniform 13C Label

D-Mannose-1,6-13C2 enables the unambiguous differentiation of direct N-glycan incorporation from catabolic scrambling via retention of the intact +2 Da mass shift . In contrast, uniformly labeled D-Mannose-UL-13C6 (+6 Da) cannot resolve whether an observed mass shift arises from an intact hexose unit or from reassembly of fully scrambled 13C fragments through gluconeogenic pathways, thereby conflating direct and indirect incorporation events . The 1,6-13C2 isotopologue acts as a binary sensor: retention of +2 Da confirms hexose backbone preservation; reduction to +1 Da (or loss of label) quantifies glycolytic breakdown and resynthesis .

Metabolic Flux Analysis Glycoprotein Biosynthesis CHO Cell Bioprocessing

13C NMR Signal Enhancement: Dual vs. Single Label

D-Mannose-1,6-13C2 is supplied at a certified isotopic enrichment level of 99 atom % 13C at both labeled positions . This dual-site, high-abundance 13C incorporation produces a theoretical two-fold enhancement in NMR signal intensity at the C1 and C6 resonances compared to a single-position 13C-labeled analog (e.g., D-Mannose-1-13C or D-Mannose-6-13C) . The heightened sensitivity at two structurally distal carbons spanning the terminal positions of the hexose ring facilitates the detection of long-range conformational restraints and intermolecular interactions in high-mannose-type oligosaccharides, where spectral crowding frequently obscures structurally informative cross-peaks [1].

NMR Spectroscopy Oligosaccharide Structural Biology Isotopic Enrichment

LC-MS/MS Quantitation: 13C-Labeled vs. Unlabeled Mannose

Although D-Mannose-1,6-13C2 was not the specific internal standard employed in the cited validation study, the methodological framework demonstrates that stable isotope-labeled D-Mannose internal standards enable LC-MS/MS quantitation of serum D-Mannose with inter- and intra-day accuracy and precision values of <2% across a linear dynamic range of 1–50 μg/mL [1]. The +2 Da mass shift of D-Mannose-1,6-13C2 relative to unlabeled D-Mannose provides adequate spectral separation to minimize isotopic cross-talk while remaining sufficiently close in physicochemical properties to ensure co-elution under reversed-phase or HILIC chromatographic conditions . This performance stands in contrast to unlabeled structural analogs or external standard calibration approaches, which fail to correct for matrix-induced ionization suppression or extraction recovery variability, potentially introducing systematic bias exceeding 10–15% in complex biological matrices such as human serum [2].

LC-MS/MS Bioanalysis Stable Isotope Dilution Cancer Biomarker Quantitation

Mannose Branch Point Flux: Dual vs. Single 13C Label

The 1,6-13C2 labeling pattern provides a unique capability for tracking carbon atom flow through the early hexose metabolic branch point . Upon cellular uptake, D-Mannose-1,6-13C2 is phosphorylated to mannose-6-phosphate, where it can either (a) proceed via phosphomannomutase to GDP-mannose for glycosylation, or (b) undergo isomerization to fructose-6-phosphate via phosphomannose isomerase (PMI) and enter glycolysis . In pathway (a), both C1 and C6 labels remain intact. In pathway (b), C1 is retained but C6 is metabolically equivalent to C1 of fructose-6-phosphate; subsequent glycolytic cleavage at the C3–C4 bond produces distinct mass isotopomer patterns in downstream metabolites (e.g., lactate, alanine) that are uniquely attributable to the 1,6-labeling topology [1]. Single-position 13C tracers (e.g., D-Mannose-1-13C) cannot differentiate PMI-mediated flux from alternative routes that also retain the C1 label, leading to pathway ambiguity .

Glycolysis Flux Quantitation Phosphomannose Isomerase Metabolic Network Modeling

Oligosaccharide NMR Simplicity: Site-Selective Labeling

Site-specific 13C enrichment at selected positions of sugar residues has been demonstrated to facilitate NMR spectral assignments in high-mannose-type oligosaccharides by reducing signal overlap and enabling unambiguous resonance identification [1]. The C1 and C6 positions of mannose residues occupy structurally privileged locations: C1 participates in glycosidic linkages (anomeric carbon), while C6 is frequently involved in branching points or terminal modifications. Labeling at these two specific carbons—rather than at alternative positions such as C3-C4 or uniformly across all six carbons—provides enhanced sensitivity at the most structurally diagnostic positions while preserving spectral simplicity . Uniform labeling, though providing maximal sensitivity, introduces extensive 13C-13C scalar couplings that split signals into complex multiplets, dramatically increasing spectral complexity and complicating resonance assignment in larger oligosaccharides (>5–6 residues) [2].

Oligosaccharide NMR Assignment Site-Specific Isotopic Labeling Glycan Structural Biology

D-Mannose-1,6-13C2 Optimal Applications


mAb Glycosylation in CHO Bioreactors

In biopharmaceutical manufacturing, controlling high-mannose (HM) glycosylation of recombinant IgG is critical for product efficacy and immunogenicity profiles [1]. D-Mannose-1,6-13C2 serves as the tracer of choice for quantifying the direct incorporation of exogenous mannose into N-glycans versus catabolic scrambling through glycolysis. The retention of the +2 Da mass shift confirms intact hexose transfer, while reduction to +1 Da quantifies glycolytic breakdown—a binary discrimination that uniformly labeled D-Mannose-UL-13C6 cannot provide . Studies in CHO cells demonstrate that mannose readily enters both glycolysis and the TCA cycle, with increased carbon flux through the GDP-mannose pathway elevating intracellular mannose-metabolite concentrations and inhibiting α-mannosidase activity, thereby altering glycan distributions [1]. The 1,6-13C2 isotopologue enables process engineers to titrate media mannose concentrations based on direct measurements of glycosylation pathway flux rather than indirect glycan profiling alone.

NMR Structure of High-Mannose N-Glycans

For structural glycobiologists analyzing the three-dimensional conformation of high-mannose-type oligosaccharides (Man5–Man9), D-Mannose-1,6-13C2 provides a balanced combination of enhanced sensitivity and manageable spectral complexity [1]. The 99 atom % 13C enrichment at both C1 and C6 positions produces high-intensity signals at the structurally most informative carbons—the anomeric C1 involved in glycosidic linkages and the C6 terminus often participating in branching architecture [2]. Site-specific labeling at selected positions has been demonstrated to facilitate NMR spectral assignments by reducing signal overlap, whereas uniform 13C labeling introduces extensive 13C-13C couplings that complicate spectral interpretation [1]. This application is particularly valuable for studies investigating foldback conformations of outer branches and long-range interactions between terminal mannose residues and the oligosaccharide core [2].

Isotope Dilution LC-MS/MS for Serum Mannose

For clinical research laboratories quantifying serum D-Mannose as a potential cancer biomarker, D-Mannose-1,6-13C2 (or structurally equivalent stable isotope-labeled D-Mannose) serves as an essential internal standard for LC-MS/MS method validation [1]. Validated methods using stable isotope-labeled D-Mannose internal standards achieve inter- and intra-day accuracy and precision of <2% across a linear range of 1–50 μg/mL in human serum, with extraction recovery of 104.1%–105.5% and matrix effects ranging from 97.0%–100.0% [1]. The +2 Da mass shift of D-Mannose-1,6-13C2 relative to endogenous D-Mannose provides sufficient chromatographic co-elution and mass spectrometric resolution to enable accurate isotope dilution quantitation while correcting for matrix-induced ionization suppression—a capability that external standard calibration with unlabeled analogs cannot provide [1].

Mannose Metabolic Flux in Cancer Cells

In cancer metabolism research investigating the Warburg effect and altered hexose utilization, D-Mannose-1,6-13C2 enables the quantification of flux partitioning at the mannose-6-phosphate branch point between glycosylation and glycolysis [1]. The dual-label topology spanning C1 and C6 produces distinct mass isotopomer distributions in glycolytic end-products (e.g., lactate) following aldolase cleavage, allowing researchers to calculate the proportion of mannose flux directed through phosphomannose isomerase (PMI) versus phosphomannomutase (PMM) . Single-position 13C tracers cannot resolve this branch point due to label symmetry and pathway degeneracy. This application is particularly relevant for studies of renal cell carcinoma (RCC), where comparative 13C NMR metabolic tracing of D-Mannose versus D-Glucose has been employed to interrogate glycolytic pathway preferences and the metabolic basis of mannose's anti-proliferative effects [2].

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